molecular formula C10H9ClN2O B2729138 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride CAS No. 2230804-28-9

4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride

Cat. No.: B2729138
CAS No.: 2230804-28-9
M. Wt: 208.65
InChI Key: HRJWCKHHWAPNCF-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride: is a chemical compound with the molecular formula C10H9O1N2Cl1. It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyrazole ring at the 4-position. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Chemistry: 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives[3][3].

Biology and Medicine: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Safety and Hazards

The compound has been classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) . The safety pictograms associated with it are GHS07 . The hazard statements are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) .

Future Directions

While specific future directions for “4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride” are not mentioned in the sources I found, pyrazole compounds in general are of significant interest in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their broad range of chemical and biological properties make them valuable targets for future research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride typically involves the reaction of 4-formylbenzonitrile with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

  • 4-(1H-Pyrazol-1-yl)benzaldehyde
  • 4-(1H-Pyrazol-4-yl)benzaldehyde
  • 4-(1H-Pyrazol-3-yl)benzoic acid

Uniqueness: 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride is unique due to the specific position of the pyrazole ring on the benzaldehyde scaffold. This positioning influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10;/h1-7H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWCKHHWAPNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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